molecular formula C21H27N7O3 B2976612 1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923217-90-7

1-(2-((2-ethoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2976612
M. Wt: 425.493
InChI Key: WHYYZWSULWXHPJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a triazino[3,4-f]purine core, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the amino and ethoxy groups might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. These properties might include solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis and Antiviral Activity

This compound is related to the class of purine analogs that contain a bridgehead nitrogen atom. It has been synthesized and tested for its antiviral activity against herpes, rhinovirus, and parainfluenza viruses, demonstrating moderate rhinovirus activity at nontoxic levels (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).

Potential 5-HT2 Antagonist Activity

The compound is part of a reaction study aiming to develop 1,3,5-triazine-2,4-diones with potential 5-HT2 antagonist activity, which is significant in neuropsychiatric disorders (Adetchessi et al., 1997).

Antitumor Activity

This compound belongs to a group of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, which have been synthesized and examined for antitumor activity. One of the synthesized compounds showed activity against P388 leukemia (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).

Cardiotropic Activity

Research into cyclic Methoxyphenyltriazaalkanes, a category to which this compound is related, has found that the structure of the triazaalkane linker influences cardiotropic actions. Certain compounds in this category demonstrated significant antiarrhythmic activity in various arrhythmia models (Mokrov et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve further exploration of the compound’s properties, potential uses, and methods of synthesis .

properties

IUPAC Name

1-[2-(2-ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-6-31-16-10-8-7-9-15(16)22-11-12-27-20-23-18-17(28(20)14(3)13(2)24-27)19(29)26(5)21(30)25(18)4/h7-10,14,22H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYYZWSULWXHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCCN2C3=NC4=C(N3C(C(=N2)C)C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 43988644

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